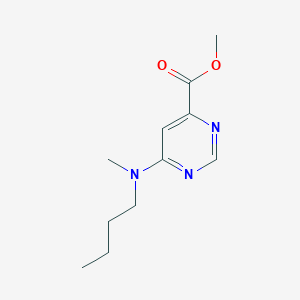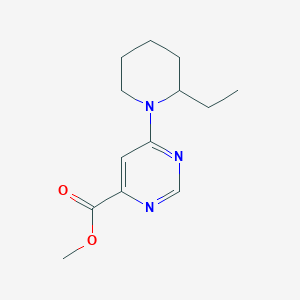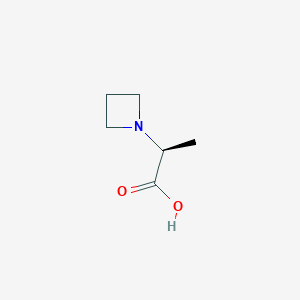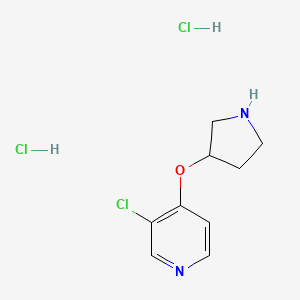
2-(Azetidin-3-yl)-6-cyclopropyl-1,2,6-thiadiazinane 1,1-dioxide
Descripción general
Descripción
The compound “2-(Azetidin-3-yl)-6-cyclopropyl-1,2,6-thiadiazinane 1,1-dioxide” is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings . It contains an azetidine ring, which is a four-membered ring with one nitrogen atom . It also contains a thiadiazinane ring, which is a six-membered ring with one sulfur atom and two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the azetidine and thiadiazinane rings, as well as the cyclopropyl group attached to the thiadiazinane ring . The “1,1-dioxide” indicates the presence of two oxygen atoms double-bonded to the same carbon atom .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. The presence of heteroatoms and small rings in this compound would likely influence its properties, but without specific data, it’s hard to provide a detailed analysis .Aplicaciones Científicas De Investigación
Synthesis Methods
The synthesis of N-substituted 1,2,5-thiadiazolidine and 1,2,6-thiadiazinane 1,1-dioxides, including structures similar to 2-(Azetidin-3-yl)-6-cyclopropyl-1,2,6-thiadiazinane 1,1-dioxide, has been achieved through reactions involving sulfuryl chloride with chloroethylamine or chloropropylamine hydrochlorides, followed by treatment with primary amines. This method, as detailed by Johnson et al. (2003), showcases a pathway to create a variety of thiadiazinane dioxides with potential for further functionalization and application in research settings (Johnson, Jewell, & Romero Donna Lee, 2003).
Antimicrobial Applications
The antimicrobial potential of compounds related to 2-(Azetidin-3-yl)-6-cyclopropyl-1,2,6-thiadiazinane 1,1-dioxide has been a focus of several studies. Saeed et al. (2020) synthesized a novel azetidin-2-one compound demonstrating significant antibacterial activity against various bacterial strains, including Bacillus cereus and Staphylococcus aureus, indicating the potential use of thiadiazinane dioxides in developing new antimicrobial agents (Saeed, Al-Jadaan, & Basil A. Abbas, 2020). Patel and Desai (2005) further support this application through their work on microwave-assisted, solvent-free synthesis of antimicrobial compounds from 2-aminothiadiazine, highlighting the efficiency and environmental benefits of such methods in creating bioactive thiadiazinane dioxides (Patel & Desai, 2005).
Biological Activity Evaluation
The exploration of thiadiazinane dioxides extends to evaluating their biological activities beyond antimicrobial effects. Khumalo et al. (2018) describe the synthesis of 1,2,4-thiadiazinane 1,1-dioxides through a three-component SuFEx type reaction, presenting a novel route for creating compounds with potential for further pharmacological evaluation, including their use as antimicrobial agents or in other medicinal chemistry applications (Khumalo et al., 2018).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(azetidin-3-yl)-6-cyclopropyl-1,2,6-thiadiazinane 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O2S/c13-15(14)11(8-2-3-8)4-1-5-12(15)9-6-10-7-9/h8-10H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBPMVTLCUCRFOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)N(C1)C2CNC2)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




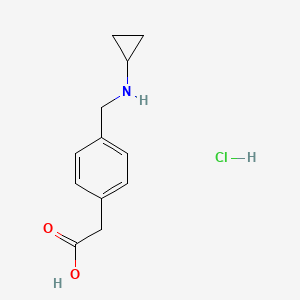
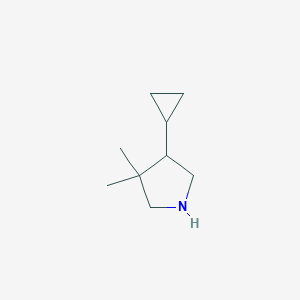
![N-ethyl-5,6-dihydro-4H-cyclopenta[c]furan-5-amine](/img/structure/B1480413.png)
![7-Cyclopentyl-5-azaspiro[2.4]heptane](/img/structure/B1480414.png)
![Tert-butyl 1-(bromomethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1480416.png)
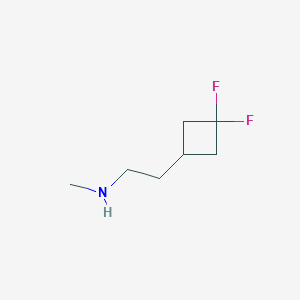
![2-(Spiro[2.3]hexan-4-yl)acetic acid](/img/structure/B1480418.png)
